Product packaging for 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine(Cat. No.:)

6-Chloro-8-fluoroimidazo[1,2-b]pyridazine

Cat. No.: B13017562
M. Wt: 171.56 g/mol
InChI Key: SWJQCIJOZOTRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-8-fluoroimidazo[1,2-b]pyridazine is a fluorinated and chlorinated heteroaromatic compound belonging to the imidazo[1,2-b]pyridazine class, a scaffold of significant interest in modern drug discovery . This fused bicyclic system is recognized as a privileged structure in medicinal chemistry, serving as a core template for developing therapeutics targeting various diseases . The presence of both chloro and fluoro substituents at the 6 and 8 positions makes this compound a versatile and valuable synthetic intermediate. The halogen atoms are excellent leaving groups, enabling further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, allowing researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies . The imidazo[1,2-b]pyridazine scaffold is a key structural component in several biologically active molecules and approved drugs, such as the tyrosine kinase inhibitor ponatinib and the RNA splicing modifier risdiplam . Its inherent physicochemical properties, including a high dipole moment and hydrogen-bonding capacity, are advantageous for molecular recognition and optimizing drug-like properties . Research into related imidazo[1,2-b]pyridazine derivatives has demonstrated their potential in neuroscience, including as ligands for amyloid plaques associated with Alzheimer's disease . The scaffold is also being explored for the treatment of eumycetoma, a neglected tropical disease , and in the development of novel antifungal agents . This compound is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClFN3 B13017562 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

6-chloro-8-fluoroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H3ClFN3/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H

InChI Key

SWJQCIJOZOTRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)F

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 8 Fluoroimidazo 1,2 B Pyridazine and Its Halogenated Imidazo 1,2 B Pyridazine Analogues

Foundational Synthetic Routes for the Imidazo[1,2-b]pyridazine (B131497) Ring System

The construction of the fused imidazo[1,2-b]pyridazine ring system is a critical first step in the synthesis of more complex derivatives. Classical and modern synthetic methods have been developed to efficiently access this bicyclic core.

The most established and widely utilized method for the synthesis of the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halocarbonyl compound. nih.govmdpi.comnih.gov This reaction, often referred to as the Tchichibabin reaction, typically proceeds by the initial alkylation of the endocyclic nitrogen atom of the aminopyridazine, followed by an intramolecular condensation to form the five-membered imidazole (B134444) ring. nih.gov

The success of this condensation is notably influenced by the substituents on the pyridazine (B1198779) ring. For instance, the presence of a halogen at the 6-position of the 3-aminopyridazine starting material enhances the reaction's efficiency. nih.gov In 3-aminopyridazine itself, the ring nitrogen atom not adjacent to the amino group is the most nucleophilic site, leading to preferential alkylation at this position and hindering the desired cyclization. nih.gov The introduction of a halogen at the 6-position reduces the nucleophilicity of this adjacent nitrogen, thereby directing the alkylation to the nitrogen atom adjacent to the amino group and facilitating the subsequent intramolecular cyclization. nih.gov

A typical procedure involves reacting a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, using a base such as sodium bicarbonate. nih.gov For example, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine can be synthesized by the cyclocondensation of 3-amino-6-chloropyridazine (B20888) with 1,3-dichloroacetone (B141476) in refluxing 1,2-dimethoxyethane (B42094). mdpi.com

Table 1: Examples of Classical Condensation Reactions for Imidazo[1,2-b]pyridazine Formation

3-Aminopyridazine Derivativeα-Halocarbonyl CompoundReaction ConditionsProductReference
3-Amino-6-chloropyridazine1,3-Dichloroacetone1,2-Dimethoxyethane, reflux, 48h6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine mdpi.com
3-Amino-6-halopyridazineα-BromoketoneSodium bicarbonate6-Halo-imidazo[1,2-b]pyridazine derivative nih.gov
3-Amino-6-chloropyridazineMonochloroacetaldehydepH 5-86-Chloroimidazo[1,2-b]pyridazine (B1266833) hydrochloride google.com

While classical multi-step syntheses are reliable, one-pot multicomponent reactions (MCRs) offer a more efficient and atom-economical approach to complex molecules. For the related imidazo[1,2-a]pyridine (B132010) systems, one-pot three-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, have been developed. mdpi.com This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.org While direct analogues for the one-pot synthesis of halogenated imidazo[1,2-b]pyridazines are less commonly reported, the principles of MCRs represent a promising avenue for future synthetic design.

For instance, a one-pot synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510) has been developed, starting from 3-amino-6-chloropyridazine. This method involves an initial reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form an intermediate, which then reacts with bromoacetonitrile (B46782) in the same pot to yield the final product. google.com

Strategies for Introducing Halogen Substituents in Imidazo[1,2-b]pyridazine Architectures

The introduction of halogen atoms can be achieved either by direct halogenation of a pre-formed imidazo[1,2-b]pyridazine ring or by using halogenated precursors in the ring-forming reaction.

Direct halogenation of the imidazo[1,2-b]pyridazine core can be a straightforward method for introducing halogen substituents. However, the regioselectivity of such reactions can be a challenge. For the analogous imidazo[1,2-a]pyridine system, regioselective fluorination at the 3-position has been achieved using Selectfluor™ as the fluorinating agent in aqueous conditions. nih.gov This suggests that direct electrophilic fluorination of the imidazo[1,2-b]pyridazine ring system may be feasible, although the position of substitution would depend on the electronic properties of the specific substrate.

Halogen exchange reactions, such as the Suzuki cross-coupling reaction, are powerful tools for modifying the substitution pattern of halogenated imidazo[1,2-b]pyridazines. For example, 6-chloroimidazo[1,2-b]pyridazine derivatives can undergo Suzuki cross-coupling with various boronic acids to introduce aryl or heteroaryl substituents at the 6-position. researchgate.net

The synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives typically starts from the readily available precursor, 3-amino-6-chloropyridazine. This key intermediate can be synthesized from 3,6-dichloropyridazine (B152260) by reaction with ammonia (B1221849) in the presence of a suitable solvent and under controlled temperature and pressure. google.comgoogle.com

Once 3-amino-6-chloropyridazine is obtained, it can be used in classical condensation reactions as described in section 2.1.1 to form a variety of 6-chloroimidazo[1,2-b]pyridazine derivatives. mdpi.com

Table 2: Synthesis of 3-Amino-6-chloropyridazine

Starting MaterialReagentsReaction ConditionsProductReference
3,6-DichloropyridazineAmmonia waterSolvent, 30-180 °C3-Amino-6-chloropyridazine google.com
3,6-DichloropyridazineAmmonia, water-soluble polyether-3-Amino-6-chloropyridazine google.com

The synthesis of 6-fluoroimidazo[1,2-b]pyridazine (B44439) derivatives relies on the preparation of the corresponding 3-amino-6-fluoropyridazine precursor. This intermediate can be prepared from 3,6-difluoropyridazine (B1360292) by reaction with aqueous ammonia at elevated temperatures. nih.gov The resulting 3-amino-6-fluoropyridazine can then be utilized in condensation reactions with α-halocarbonyl compounds to afford the desired 6-fluoroimidazo[1,2-b]pyridazine derivatives. The direct synthesis of the target molecule, 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine, has not been explicitly described in the reviewed literature. A plausible synthetic route would likely involve the synthesis of a 3-amino-6-chloro-5-fluoropyridazine precursor. The synthesis of such a di-halogenated aminopyridazine would be a key challenge, potentially requiring a multi-step sequence involving selective halogenation and amination reactions on a pyridazine core. Once this precursor is obtained, a classical condensation reaction with a suitable α-halocarbonyl compound could be employed to construct the final this compound.

Advanced Functionalization of the Imidazo[1,2-b]pyridazine Scaffold Relevant to this compound Analogues

Metal-Catalyzed Cross-Coupling Reactions for Imidazo[1,2-b]pyridazine Derivatization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of imidazo[1,2-b]pyridazine derivatives. researchgate.netresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of functional groups onto the heterocyclic core.

Palladium catalysts are widely employed in cross-coupling reactions for the derivatization of the imidazo[1,2-b]pyridazine scaffold. researchgate.netnih.gov The Suzuki-Miyaura coupling, in particular, has been effectively used for the (hetero)arylation of halogenated imidazo[1,2-b]pyridazines. researchgate.net For instance, the reaction of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine with various boronic acids has been studied to establish efficient and convenient Suzuki reaction conditions. researchgate.net

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another key palladium-catalyzed reaction. organic-chemistry.orglibretexts.org This reaction has been applied to halogenated imidazo[1,2-b]pyridazines to introduce alkynyl groups, which can serve as handles for further transformations. researchgate.netresearchgate.net The Heck reaction, involving the coupling of an unsaturated halide with an alkene, has also been utilized, although to a lesser extent, for the functionalization of this scaffold. sapub.org While less commonly reported for this specific scaffold, Negishi, Kumada, and Stille couplings are also powerful palladium-catalyzed methods for forming C-C bonds. researchgate.net

The choice of catalyst, ligands, base, and solvent is critical for the success of these reactions and often requires careful optimization depending on the specific substrates. nih.govmdpi.com

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on the Imidazo[1,2-b]pyridazine Scaffold
ReactionSubstrate ExampleCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki-Miyaura6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine(Hetero)arylboronic acidPd catalyst, base6-(Hetero)aryl-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
Sonogashira3-bromo-2-substituted-imidazo[1,2-b]pyridazineTerminal alkynePd catalyst, Cu(I) cocatalyst, base3-Alkynyl-2-substituted-imidazo[1,2-b]pyridazine
HeckHalogenated imidazo[1,2-b]pyridazineAlkenePd catalyst, baseAlkenyl-imidazo[1,2-b]pyridazine

Copper-catalyzed reactions offer complementary methods for the functionalization of the imidazo[1,2-b]pyridazine core. beilstein-journals.org One notable application is in oxidative cyclization reactions to synthesize the imidazo[1,2-b]pyridazine system itself. researchgate.net Copper catalysts can also be used in cross-coupling reactions, such as the Ullmann condensation, for the formation of C-N and C-O bonds. Furthermore, copper-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents without the need for pre-halogenation of the substrate. rsc.org

C-H Activation Methodologies for Regioselective Functionalization

Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netnih.gov For the imidazo[1,2-b]pyridazine scaffold, regioselective C-H functionalization allows for the direct introduction of aryl, benzyl, and alkyl groups. researchgate.net

Palladium catalysts are often used to achieve direct arylation at the C3 position of the imidazo[1,2-b]pyridazine ring. researchgate.net This methodology has been successfully applied to synthesize 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net The development of visible light-induced C-H functionalization also presents a promising green and sustainable approach. nih.gov

Table 2: C-H Activation for Imidazo[1,2-b]pyridazine Functionalization
MethodologyPosition of FunctionalizationCatalyst/ReagentIntroduced Group
Palladium-Catalyzed Direct ArylationC3Pd catalyst(Hetero)aryl
Copper-Catalyzed ThiolationC3Cu catalystThioether

N-Arylation Strategies for Imidazo[1,2-b]pyridazine Core Modification

N-arylation reactions, such as the Buchwald-Hartwig amination, are pivotal for modifying the imidazo[1,2-b]pyridazine core and are often key steps in the synthesis of more complex derivatives. researchgate.netnih.gov These palladium-catalyzed reactions involve the coupling of an amine with an aryl halide. In the context of imidazo[1,2-b]pyridazine synthesis, intramolecular N-arylation is a common strategy to form the imidazole ring. researchgate.net Furthermore, intermolecular N-arylation can be used to attach various aryl groups to the nitrogen atoms of the heterocyclic system, significantly impacting the biological properties of the resulting molecules. acs.org Recent advances have also explored photocatalytic methods for C-H amination, offering a novel approach to N-arylation. acs.org

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
Imidazo[1,2-b]pyridazine
6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
3-bromo-2-substituted-imidazo[1,2-b]pyridazine
6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
3-amino-6-chloropyridazine
1,3-dichloroacetone
sodium benzenesulfinate

Pharmacological and Biological Activities Investigated for 6 Chloro 8 Fluoroimidazo 1,2 B Pyridazine and Imidazo 1,2 B Pyridazine Scaffold Derivatives

Antiparasitic and Antimicrobial Efficacy of Imidazo[1,2-b]pyridazine (B131497) Compounds

Beyond their role as kinase inhibitors, imidazo[1,2-b]pyridazine derivatives have been investigated for their efficacy against a variety of pathogens, including protozoan parasites and fungi.

The search for new treatments for leishmaniasis has led to the evaluation of the imidazo[1,2-b]pyridazine scaffold. Research has shown that certain 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives exhibit antileishmanial activity against Leishmania amazonensis. While several compounds showed activity, it was noted at a concentration of 10 μM. This indicates a potential starting point for the development of more potent antileishmanial agents based on this heterocyclic system.

The imidazo[1,2-b]pyridazine scaffold has demonstrated significant promise as a source of novel antifungal agents.

Activity against Phytopathogenic Fungi: A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and tested against nine types of phytopathogenic fungi. The results indicated that many of these compounds possessed excellent, broad-spectrum antifungal activities. nih.gov Notably, several compounds were found to be significantly more potent—by a factor of 1.9 to 25.5—than the commercial fungicide hymexazol (B17089) against strains such as Corn Curvalaria Leaf Spot, Alternaria alternata, and Pyricularia oryzae. nih.gov

Activity against Madurella mycetomatis: Eumycetoma, a neglected tropical disease, is primarily caused by the fungus Madurella mycetomatis. In a recent study, 47 diversely substituted imidazo[1,2-b]pyridazine derivatives were synthesized and screened for activity against this fungus. nih.gov Of these, 17 compounds displayed promising in vitro activity with IC50 values of 5 μM or less. nih.govnih.govnih.gov One particular derivative, compound 14d , was exceptionally active, with an IC50 of 0.9 μM, which is comparable to the standard antifungal drug itraconazole (B105839) (IC50 = 1.1 μM). nih.govnih.gov

Compound Class/IDTarget OrganismPotency MetricFinding
3,6-disubstituted imidazo[1,2-b]pyridazines Phytopathogenic Fungi-1.9-25.5 fold more potent than hymexazol
Compound 14d Madurella mycetomatisIC500.9 µM
17 derivatives Madurella mycetomatisIC50≤ 5 µM

Trypanosoma brucei brucei is a subspecies of protozoan parasite that causes Nagana, a form of animal African trypanosomiasis. wikipedia.org While various heterocyclic compounds have been explored for their anti-trypanosomal potential, specific studies detailing the activity of the imidazo[1,2-b]pyridazine scaffold against Trypanosoma brucei brucei are not extensively represented in the reviewed scientific literature. The investigation of related imidazo-fused heterocyclic systems has shown some promise, but direct evidence for the efficacy of imidazo[1,2-b]pyridazines against this specific parasite remains an area for future research.

Neuropharmacological Applications and Research in Neurodegenerative Disorders

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been explored for their potential to interact with targets in the central nervous system (CNS), showing promise in research related to various neurological and neurodegenerative conditions.

The structural characteristics of imidazo[1,2-b]pyridazines make them suitable candidates for interacting with CNS receptors. Research has shown that these compounds can bind to benzodiazepine (B76468) receptors on the GABA-A receptor complex. In studies evaluating the displacement of [3H]diazepam from rat brain membranes, a series of substituted imidazo[1,2-b]pyridazines demonstrated significant binding affinity. The potency of these compounds was found to be influenced by the nature and position of substituents on the heterocyclic core.

A comparative study revealed that imidazo[1,2-b]pyridazines were generally more potent in displacing diazepam than related scaffolds like imidazo[1,2-a]pyrimidines or imidazo[1,2-a]pyrazines, although slightly less potent than some corresponding imidazo[1,2-a]pyridines. google.com For instance, substitution with a 2-aryl group was found to be important for activity, as replacement with a 2-alkyl group resulted in a significant loss of binding affinity. google.com This highlights the specific structure-activity relationships that govern the interaction of this scaffold with benzodiazepine receptors. Further research has also identified novel imidazo[1,2-b]pyridazines that are useful for treating or preventing conditions associated with GABA-A receptor modulation, such as anxiety and sleep disorders. nih.gov

Table 1: CNS Receptor Interactions of Imidazo[1,2-b]pyridazine Derivatives
Compound ScaffoldReceptor TargetKey FindingReference
Substituted Imidazo[1,2-b]pyridazinesBenzodiazepine Receptors (GABA-A)Effective displacement of [3H]diazepam from rat brain membranes. google.com
2-Aryl-imidazo[1,2-b]pyridazinesBenzodiazepine Receptors (GABA-A)2-Aryl group is significant for activity compared to 2-alkyl substitution. google.com
Amino derivatives of imidazo[1,2-b]pyridazineM2-type Muscarinic Cholinergic ReceptorsDemonstrated affinity in vitro on smooth guinea-pig ileum muscle homogenate.

A significant area of investigation for imidazo[1,2-b]pyridazine derivatives is their potential application in the diagnosis of Alzheimer's disease. These compounds have been designed and evaluated as ligands for beta-amyloid (Aβ) plaques, which are a primary pathological hallmark of the disease. nih.govcardiff.ac.uk The goal is to develop novel radiotracers for positron emission tomography (PET) imaging that can visualize Aβ plaques in the living brain. nih.gov

In one study, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and tested for their binding affinity to synthetic Aβ₁₋₄₀ aggregates. The binding affinities, measured as inhibition constants (Ki), were found to be highly dependent on the substitution patterns at the 2- and 6-positions of the scaffold, with values ranging from 11.0 to over 1000 nM. nih.govnih.gov One of the most promising compounds, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibited a high binding affinity with a Ki value of 11.0 nM. nih.gov These findings suggest that the imidazo[1,2-b]pyridazine core is a viable scaffold for developing effective amyloid-specific imaging agents. cardiff.ac.uk

Table 2: In Vitro Binding Affinities (Ki) of Imidazo[1,2-b]pyridazine Derivatives to Aβ₁₋₄₀ Aggregates
Compound DerivativeSubstitution PatternBinding Affinity (Ki, nM)Reference
2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine2-Aryl, 6-Methylthio11.0 nih.gov
Various DerivativesVaried at C2 and C6 positions11.0 to >1000 nih.govnih.gov

While direct research linking imidazo[1,2-b]pyridazines to Huntington's disease is limited, their exploration in other neurodegenerative conditions provides a potential therapeutic rationale. A significant mechanism of interest is the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov This kinase is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease and Down syndrome, through its role in tau protein hyperphosphorylation and its influence on amyloid precursor protein processing. rsc.org

Selective inhibitors of DYRK1A are considered promising for the treatment of various neurological disorders. nih.gov The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop potent inhibitors of DYRK1A. nih.gov The overexpression of DYRK1A is linked to early-onset neurodegeneration, and inhibiting its activity is a potential therapeutic strategy to prevent age-associated neurodegeneration. rsc.org Therefore, the investigation of imidazo[1,2-b]pyridazine-based DYRK1A inhibitors represents an important avenue for developing treatments for a range of neurodegenerative conditions characterized by aberrant kinase activity.

Antineoplastic Activity and Cancer Research

The imidazo[1,2-b]pyridazine scaffold is a well-established framework in the design of anticancer agents, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

Derivatives of imidazo[1,2-b]pyridazine have demonstrated significant anti-proliferative effects against a variety of human cancer cell lines in laboratory settings. These compounds often exert their effects by targeting specific enzymes that are overactive in cancer cells.

For example, imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs), a family of proteins that can drive tumor growth. One such derivative, compound 15m , showed potent antiproliferative activity against Ba/F3 cells transformed with various TRK fusion proteins, including those with resistance mutations. In another study focusing on a related scaffold, imidazo[1,2-b]pyrazine-based inhibitors of cyclin-dependent kinases 12/13 (CDK12/13) effectively suppressed the proliferation of triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. rsc.org Research on pyridazinone derivatives, which contain a related core structure, has also shown anti-proliferative activity against human colon carcinoma HCT116 cells and other cancer cell lines including melanoma and prostate cancer.

Table 3: Examples of In Vitro Anti-proliferative Activity of Imidazo[1,2-b]pyridazine and Related Scaffolds
Compound ScaffoldTarget Cancer Cell LineMolecular TargetKey FindingReference
Imidazo[1,2-b]pyridazineBa/F3-TRK fusion cellsTRK kinasesPotent antiproliferative activity against wild-type and mutant TRK proteins.
Imidazo[1,2-b]pyrazineMDA-MB-231, MDA-MB-468 (TNBC)CDK12/13Effective suppression of proliferation with EC₅₀ values of 5.0 nM and 6.0 nM, respectively. rsc.org
3(2H)-PyridazinoneHCT116 (Colon Carcinoma)Not specifiedDemonstrated anti-proliferative effects.

A key strategy in modern cancer treatment is the use of targeted therapies that act on specific molecular drivers of a particular cancer. The imidazo[1,2-b]pyridazine scaffold has proven to be highly effective for developing such targeted agents.

A notable example is in the treatment of multiple myeloma (MM), a type of blood cancer. Transforming growth factor-β activated kinase (TAK1) is known to be overexpressed in MM cells and is crucial for their growth and survival. nih.gov Researchers have discovered 6-substituted imidazo[1,2-b]pyridazine derivatives that potently inhibit TAK1. A lead compound from this series inhibited TAK1 with an IC₅₀ value of 55 nM and demonstrated growth inhibition of multiple myeloma cell lines (MPC-11 and H929) with GI₅₀ values as low as 30 nM. nih.gov These findings highlight the potential of imidazo[1,2-b]pyridazine-based compounds as a targeted therapy for multiple myeloma, a disease with limited options for patients with progressive disease. nih.gov

Other Noteworthy Biological Activities of the Imidazo[1,2-b]pyridazine Core

The versatile structure of the imidazo[1,2-b]pyridazine core has allowed for the development of derivatives with a range of biological effects. Beyond the more commonly studied areas, researchers have explored its potential in metabolic diseases and in the intricate processes of genetic regulation.

Antidiabetic Properties

The search for novel therapeutic agents to manage diabetes mellitus has led to the exploration of various heterocyclic compounds, including derivatives of the imidazo[1,2-b]pyridazine scaffold. Research in this area has focused on the synthesis and evaluation of these compounds for their ability to lower blood glucose levels.

One study detailed the synthesis of a series of 6-methoxyimidazo[1,2-b]pyridazine (B1610358) derivatives and evaluated their antidiabetic potential. researchgate.net The findings revealed that several of these compounds exhibited significant hypoglycemic activity. When compared to the standard drug insulin, certain derivatives demonstrated a notable capacity to reduce blood glucose levels. For instance, compounds with specific substitutions, such as para-NH2, para-COOH, meta-NH2, and meta-COOH, showed promising results in preclinical models. researchgate.net

The general approach involves modifying the core imidazo[1,2-b]pyridazine structure with different functional groups to enhance their biological activity and pharmacokinetic properties. While the direct antidiabetic properties of 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine have not been reported, the positive results from related derivatives suggest that the imidazo[1,2-b]pyridazine scaffold could be a valuable template for the design of new antidiabetic drugs.

Table 1: Antidiabetic Activity of Selected 6-methoxyimidazo[1,2-b]pyridazine Derivatives

Compound IDSubstitution (R)Hypoglycemic Activity (% reduction in blood glucose)Reference
7bpara-NH269.87% researchgate.net
7fpara-COOH69.0% researchgate.net
7hmeta-NH268.79% researchgate.net
7lmeta-COOH68.61% researchgate.net
StandardInsulin (50 mg/kg b.w)Significant reduction researchgate.net

Modulation of RNA Splicing Pathways (e.g., Survival of Motor Neuron 2-directed RNA splicing modifier)

The modulation of RNA splicing is an emerging and promising therapeutic strategy for a variety of genetic diseases. Small molecules that can correct splicing defects have the potential to restore the production of functional proteins. The pyridazine (B1198779) and imidazo[1,2-b]pyridazine scaffolds have been identified as key components in the development of such molecules, particularly in the context of Spinal Muscular Atrophy (SMA).

SMA is a debilitating neuromuscular disorder caused by insufficient levels of the Survival of Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated in SMA patients, a nearly identical gene, SMN2, exists. However, due to a single nucleotide difference, the pre-mRNA of SMN2 is predominantly spliced to exclude exon 7, resulting in a truncated, non-functional protein. Therapeutic strategies have focused on developing small molecules that can modify the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7 and thus increase the production of full-length, functional SMN protein.

Several small molecules incorporating a pyridazine core have been discovered to act as SMN2 splicing modifiers. researchgate.net These compounds have been shown to stabilize the interaction between the spliceosome and the SMN2 pre-mRNA, leading to an increase in full-length SMN protein levels. researchgate.net For example, the compound branaplam, which contains a pyridazine moiety, originated from high-throughput screening and has been shown to increase SMN protein levels and extend survival in animal models of SMA. researchgate.net The intramolecular hydrogen bonding capabilities of the pyridazine ring are considered important for the activity of these splicing modulators. researchgate.net

While direct evidence of This compound as an RNA splicing modulator is not available, the established role of the broader pyridazine and related heterocyclic structures in this field highlights the potential of this chemical class to be explored for therapies targeting diseases caused by splicing dysregulation. researchgate.net

Table 2: Examples of Pyridazine-Containing SMN2 Splicing Modulators

CompoundCore StructureMechanism of ActionTherapeutic TargetReference
Branaplam (LMI070)PyridazineStabilizes the interaction between the spliceosome and SMN2 pre-mRNA to promote exon 7 inclusion.Spinal Muscular Atrophy (SMA) researchgate.net
Pyridazine Hit CompoundPyridazineStimulated synthesis of full-length SMN2 RNA with exon 7 inclusion in a cell-based screen.Spinal Muscular Atrophy (SMA) researchgate.net

Computational and Theoretical Approaches in 6 Chloro 8 Fluoroimidazo 1,2 B Pyridazine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for elucidating the intrinsic properties of a molecule like 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine. DFT methods are employed to optimize the molecular geometry, providing the most stable three-dimensional arrangement of the atoms. Through frequency calculations on the optimized structure, researchers can confirm that the geometry corresponds to a true energy minimum on the potential energy surface. nih.gov

These calculations yield critical data on the molecule's electronic structure and reactivity. Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of the molecule. These maps are invaluable for predicting reactivity, as they highlight regions that are electron-rich (potential sites for electrophilic attack) and electron-poor (potential sites for nucleophilic attack). researchgate.net This information is critical for understanding how the molecule might interact with biological macromolecules.

Mulliken Atomic Charges: This analysis distributes the total charge of the molecule among its constituent atoms, providing insight into the electronic distribution and identifying potentially reactive atomic sites. nih.gov

For the broader class of imidazopyridine and imidazopyrimidine derivatives, DFT calculations using basis sets like 6-311G(d,p) have been successfully used to obtain information on stability and chemical reactivity. researchgate.netnih.gov These computational studies provide a theoretical foundation for understanding the compound's behavior in chemical reactions and biological systems.

Table 1: Key Parameters from DFT Calculations and Their Significance

ParameterSignificance
Optimized Molecular Geometry Provides the most stable 3D structure of the molecule. nih.gov
HOMO-LUMO Energy Gap Indicates the chemical stability and reactivity of the molecule. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net
Mulliken Atomic Charges Describes the charge distribution across the molecule, highlighting potential reactive atoms. nih.gov

In Silico Screening and Predictive Modeling for Biological Activity

The imidazo[1,2-b]pyridazine (B131497) scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives are known to inhibit a variety of protein kinases, which are crucial targets in oncology and inflammatory diseases. nih.gov Given this precedent, in silico screening methods are highly valuable for predicting the potential biological targets of this compound.

The process typically involves molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. A library of compounds, including this compound, would be docked into the binding sites of various kinases. The results are scored based on binding affinity, which helps to prioritize compounds for further investigation.

Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown inhibitory activity against several key protein kinases:

DYRK and CLK Kinases: 3,6-disubstituted imidazo[1,2-b]pyridazines have been identified as selective inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with some compounds showing potent activity in the nanomolar range. nih.govcardiff.ac.uk

PIM Kinases: A family of imidazo[1,2-b]pyridazines was found to interact with and inhibit PIM kinases, which are targets for hematopoietic malignancies. semanticscholar.org

TAK1 Kinase: 6-substituted imidazo[1,2-b]pyridazines have been discovered as potent inhibitors of TGF-β-activated kinase 1 (TAK1), a target for multiple myeloma. rsc.org

Tyk2 (Tyrosine Kinase 2): Imidazo[1,2-b]pyridazine analogs have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, a target for autoimmune diseases. acs.org

Collaborative virtual screening efforts on the related imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated the power of these in silico approaches to rapidly identify and optimize hits against therapeutic targets, such as those for visceral leishmaniasis. nih.gov Such a strategy would be directly applicable to exploring the therapeutic potential of this compound.

Table 2: Known Protein Kinase Targets for the Imidazo[1,2-b]pyridazine Scaffold

Protein Kinase TargetTherapeutic AreaReference
DYRK1A, CLKsNeurological Disorders, Cancer, Parasitic Diseases nih.govcardiff.ac.uk
PIM KinasesHematopoietic Malignancies semanticscholar.org
TAK1 KinaseMultiple Myeloma rsc.org
Tyk2 (JH2 Domain)Autoimmune Diseases acs.org
Various Eukaryotic KinasesParasitic Diseases (e.g., Leishmaniasis) nih.gov

Molecular Dynamics Simulations and Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Pi-Stacking)

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations are crucial for assessing the stability of the predicted binding mode and for analyzing the intricate network of non-covalent interactions that stabilize the complex. For a potential inhibitor like this compound, understanding these dynamic interactions is key to predicting its efficacy and guiding further optimization.

An MD simulation begins with the docked complex, which is then placed in a simulated physiological environment (a box of water molecules and ions). The forces on every atom are calculated, and their movements are tracked over a set period, often hundreds of nanoseconds. mdpi.com Analysis of the resulting trajectory provides several key insights:

Structural Stability: The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored to ensure the complex remains stable throughout the simulation. A stable RMSD suggests a stable binding mode. nih.gov

Interaction Analysis: The simulation allows for a detailed examination of specific intermolecular interactions. For the this compound scaffold, key interactions would include:

Hydrogen Bonding: The nitrogen atoms in the fused ring system are potential hydrogen bond acceptors. The fluorine atom at the 8-position can also participate in hydrogen bonding, which is a common and important interaction in ligand-protein complexes. rsc.org

Pi-Stacking (π-π Interactions): The aromatic nature of the imidazo[1,2-b]pyridazine core allows for favorable π-stacking interactions with aromatic amino acid residues in the protein's binding site, such as phenylalanine, tyrosine, and tryptophan. rsc.orgresearchgate.net

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy of the ligand to the protein, providing a more quantitative measure of binding affinity. mdpi.com

Studies on related heterocyclic systems have highlighted the critical role of hydrogen bonding and π-stacking in the formation and stability of solid-state molecules and ligand-protein complexes. rsc.orgmdpi.com MD simulations provide the computational framework to explore these interactions in detail for this compound bound to a specific protein target.

Table 3: Analysis from Molecular Dynamics Simulations

MD Analysis TechniqueInformation ProvidedReference
Root Mean Square Deviation (RMSD) Assesses the conformational stability of the protein-ligand complex over time. mdpi.comnih.gov
Root Mean Square Fluctuation (RMSF) Identifies flexible and rigid regions of the protein upon ligand binding. nih.gov
Hydrogen Bond Analysis Tracks the formation and lifetime of specific hydrogen bonds between the ligand and protein. mdpi.com
π-π Stacking Analysis Characterizes the geometry and stability of aromatic stacking interactions. rsc.orgresearchgate.net
MM/PBSA or MM/GBSA Estimates the binding free energy to provide a quantitative measure of binding affinity. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.